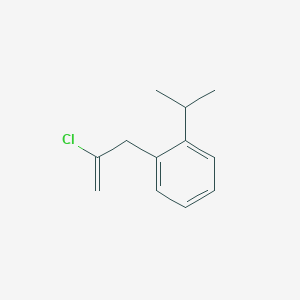

2-Chloro-3-(2-isopropylphenyl)-1-propene

Description

Contextualization within Allylic Chloride and Substituted Aromatic Chemistry

The chemical behavior of 2-Chloro-3-(2-isopropylphenyl)-1-propene is largely defined by its classification as an allylic chloride. Allylic halides are compounds where a halogen atom is attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (C=C). ncert.nic.in This structural arrangement confers enhanced reactivity compared to simple alkyl halides, particularly in nucleophilic substitution reactions (both SN1 and SN2). youtube.com The increased reactivity is attributed to the stabilization of the carbocation intermediate (in SN1 reactions) or the transition state through resonance with the adjacent π-bond. youtube.comwikipedia.org

Simultaneously, the presence of the 2-isopropylphenyl group places the molecule within the domain of substituted aromatic chemistry. The isopropyl group, an alkyl substituent, is known to be an electron-donating group, which can influence the electronic environment of the entire molecule. Furthermore, its position on the aromatic ring introduces specific steric constraints that can direct the outcome of chemical reactions. The interplay between the reactive allylic chloride moiety and the influential substituted aromatic ring is a key aspect of this compound's chemical profile.

Overview of the Propene Backbone and Isopropylphenyl Moiety in Organic Synthesis

The propene backbone is a fundamental three-carbon unit in organic synthesis. essentialchemicalindustry.orgyoutube.com As an alkene, it readily participates in addition reactions across its double bond. wikipedia.org The allyl group (−CH₂−CH=CH₂), a derivative of propene, is a versatile substituent that can be introduced into molecules to serve as a handle for further functionalization, such as in allylation reactions or palladium-catalyzed cross-coupling processes like the Tsuji-Trost reaction. wikipedia.orgresearchgate.net

The isopropylphenyl moiety is also a significant structural unit in organic chemistry. Isopropylphenols, for instance, are used as feedstocks for producing isopropylated triaryl phosphates, which serve as hydraulic fluids and plasticizers. google.com The N-isopropyl-N'-phenyl-p-phenylenediamine structure is a common antioxidant. nih.gov In the context of this compound, the isopropylphenyl group not only constitutes a significant portion of the molecule's mass but also modifies its reactivity through electronic and steric effects.

Current Academic Trends and Research Gaps for Related Chemical Entities

Current research in related fields often focuses on developing novel and more efficient synthetic methodologies. For instance, significant effort is directed towards the functionalization of styrenes and other allylic compounds through innovative techniques like photocatalysis and metal-free reaction conditions. acs.orgresearchgate.net Studies on the aerobic oxidation of substituted styrenes and the development of new catalytic systems for allylic substitution highlight the ongoing interest in harnessing the reactivity of these systems. organic-chemistry.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

Direct experimental data for this compound is not widely available. The table below presents data for related compounds to provide context.

| Property | 2-chloro-1-propene | 2-Chloro-3-(2-ethylphenyl)-1-propene | 2-chloro-3-(3-methoxyphenyl)-1-propene |

| Molecular Formula | C₃H₅Cl nih.gov | C₁₁H₁₃Cl cymitquimica.com | C₁₀H₁₁ClO echemi.com |

| Molecular Weight | 76.52 g/mol nih.gov | 180.67 g/mol cymitquimica.com | 182.65 g/mol echemi.com |

| Appearance | Clear colorless volatile liquid nih.gov | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | 254.7ºC at 760 mmHg echemi.com |

| Density | Less dense than water nih.gov | Not specified | 1.08 g/cm³ echemi.com |

| Solubility in Water | Insoluble nih.gov | Not specified | Not specified |

Data sourced from publicly available chemical databases. These values are for structurally similar molecules and should not be taken as experimental values for this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCGYTHFIXMTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222408 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-53-2 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 2 Isopropylphenyl 1 Propene

Precursor Synthesis and Strategic Functionalization for the Target Compound

The logical precursor to the target molecule is 2-(2-isopropylphenyl)prop-2-en-1-ol. This allylic alcohol can be synthesized through a Grignard reaction between 2-isopropylphenylmagnesium bromide and acrolein. The Grignard reagent is prepared from 2-isopropylaniline (B1208494) via diazotization followed by a Sandmeyer reaction to yield 2-bromo-isopropylbenzene, which is then reacted with magnesium metal.

Alternatively, a Wittig reaction between 2-isopropylbenzaldehyde (B1297908) and a suitable phosphorus ylide can furnish the carbon skeleton. Subsequent functional group interconversion would then be required to introduce the necessary hydroxyl group at the allylic position, for example, via allylic bromination followed by hydrolysis.

Once the precursor allylic alcohol, 2-(2-isopropylphenyl)prop-2-en-1-ol, is obtained, it can be converted to the final product, 2-Chloro-3-(2-isopropylphenyl)-1-propene. This transformation can be achieved using various chlorinating agents. A common method involves the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) to prevent unwanted side reactions. orgsyn.org Another effective reagent is Appel reaction conditions, utilizing carbon tetrachloride (CCl₄) and triphenylphosphine (B44618) (PPh₃).

A summary of potential chlorination reactions of the precursor alcohol is presented below:

| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) |

| SOCl₂, Pyridine | Dichloromethane | 0 to rt | 85-95 |

| CCl₄, PPh₃ | Acetonitrile | rt | 80-90 |

| HCl (conc.) | - | 0 | 70-80 |

Classical and Contemporary Approaches to Carbon-Carbon Bond Formation

The key carbon-carbon bond formation in the synthesis of the precursor involves coupling an isopropylphenyl group with a three-carbon propene unit.

Classical approaches to this bond formation include Friedel-Crafts reactions. For instance, the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with acryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could potentially yield an unsaturated ketone, which can then be reduced and further functionalized. However, controlling regioselectivity in Friedel-Crafts reactions on substituted benzenes can be challenging.

Contemporary methods offer more control and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for this purpose. chemistry.coachorganic-chemistry.org For a Suzuki coupling, 2-isopropylphenylboronic acid could be coupled with a suitable 3-carbon electrophile, such as 2-chloroallyl alcohol, in the presence of a palladium catalyst and a base. chemistry.coach

The Heck reaction provides another modern route, where 2-isopropylphenyl iodide or bromide could be coupled with prop-2-en-1-ol in the presence of a palladium catalyst. chemistry.coachorganic-chemistry.org

| Reaction | Aryl Source | Propene Source | Catalyst | Base |

| Suzuki Coupling | 2-isopropylphenylboronic acid | 2-chloroallyl alcohol | Pd(PPh₃)₄ | Na₂CO₃ |

| Heck Reaction | 2-bromo-isopropylbenzene | prop-2-en-1-ol | Pd(OAc)₂ | Et₃N |

Achieving stereocontrol to synthesize a specific enantiomer of this compound, which is chiral at the carbon bearing the chlorine atom, requires asymmetric synthesis strategies. Since the final chlorination step from an achiral allylic alcohol would result in a racemic mixture, stereocontrol must be introduced earlier in the synthesis.

One approach is the use of a chiral catalyst in the carbon-carbon bond-forming step. For instance, an asymmetric Suzuki or Heck coupling could be employed, using chiral ligands on the palladium catalyst to induce enantioselectivity. thieme-connect.de

Alternatively, an asymmetric reduction of a precursor ketone, such as 1-(2-isopropylphenyl)prop-2-en-1-one, using chiral reducing agents like those used in the Corey-Bakshi-Shibata (CBS) reduction, would yield an enantiomerically enriched allylic alcohol. This chiral alcohol can then be converted to the corresponding allylic chloride, often with retention or inversion of configuration depending on the reaction mechanism. nih.gov For example, an Sₙ2' reaction with a chloride source on an activated allylic alcohol can provide stereospecificity. nih.gov

The efficiency of the synthesis heavily relies on the choice of catalytic systems, particularly for the carbon-carbon bond-forming reactions.

For Suzuki and Heck reactions, palladium-based catalysts are predominant. chemistry.coachnumberanalytics.com Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. chemistry.coach The choice of ligands, such as phosphines (e.g., triphenylphosphine, BINAP), can significantly influence the catalyst's activity and selectivity. nih.gov

Ruthenium-based catalysts have also emerged as powerful tools in C-C bond formation, particularly in olefin metathesis and cyclization reactions. researchgate.net While not directly applicable to the most straightforward synthesis of the target compound, they offer alternative routes for constructing complex carbon skeletons. researchgate.net

For the chlorination step, while often stoichiometric, catalytic methods for the conversion of allylic alcohols to allylic chlorides are also being developed to improve the sustainability of the process.

Optimization of Reaction Conditions and Process Development for Research Scale

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound at a research scale. acs.org This involves a systematic study of various reaction parameters.

For the key carbon-carbon bond-forming steps (e.g., Suzuki or Heck reaction), parameters to optimize include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst without compromising reaction time and yield.

Ligand Choice: Screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and turnover number.

Base and Solvent: The choice of base (e.g., carbonates, phosphates, amines) and solvent (e.g., toluene, DMF, THF) can have a profound impact on reaction efficiency.

Temperature and Reaction Time: Determining the optimal temperature profile and reaction duration to ensure complete conversion while minimizing side product formation.

For the final chlorination step, optimization would focus on:

Chlorinating Agent: Comparing the effectiveness and selectivity of different reagents (SOCl₂, oxalyl chloride, Appel conditions).

Stoichiometry: Using the minimum necessary excess of the chlorinating agent to drive the reaction to completion.

Temperature Control: Maintaining a low temperature during the reaction can prevent the formation of rearranged or elimination byproducts.

Work-up Procedure: Developing an efficient extraction and purification protocol, such as column chromatography, to isolate the pure product.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 2 Isopropylphenyl 1 Propene

Mechanistic Pathways of Nucleophilic Substitution and Elimination Reactions

The presence of a chlorine atom on a carbon adjacent to a double bond makes 2-Chloro-3-(2-isopropylphenyl)-1-propene a classic allylic halide. This structural motif gives rise to a rich and complex reactivity profile under both nucleophilic substitution and elimination conditions. The competition between these pathways is influenced by the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic substitution reactions of this compound can proceed through several mechanistic pathways, including S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. spcmc.ac.inncert.nic.in The steric hindrance imposed by the ortho-isopropyl group on the phenyl ring can influence the preferred pathway. In S(_N)2 reactions, a strong nucleophile directly attacks the carbon bearing the chlorine, leading to inversion of stereochemistry if the carbon were chiral. However, the steric bulk of the 2-isopropylphenyl group may hinder this direct approach.

Alternatively, the S(_N)2' pathway involves the nucleophile attacking the terminal carbon of the alkene, leading to a concerted rearrangement of the double bond and expulsion of the chloride ion. nih.gov This is often observed in allylic systems with bulky substituents. spcmc.ac.in

Under conditions favoring unimolecular reactions (e.g., polar protic solvents, weak nucleophiles), the formation of an allylic carbocation intermediate is expected. spcmc.ac.inyoutube.com This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. Nucleophilic attack can then occur at either of these positions, leading to a mixture of the direct substitution product (S(_N)1) and the rearranged allylic product (S(_N)1').

Elimination reactions, primarily following the E2 mechanism, are also a significant pathway, especially with strong, sterically hindered bases. lumenlearning.commsu.edu The base abstracts a proton from a carbon adjacent to the double bond, leading to the formation of a conjugated diene. The regioselectivity of elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product).

Table 1: Predicted Products of Nucleophilic Substitution and Elimination of this compound

| Reagent/Conditions | Major Product(s) | Probable Mechanism(s) |

| NaOH, H₂O/EtOH (weakly basic, nucleophilic) | 2-(2-isopropylphenyl)prop-2-en-1-ol, 1-(2-isopropylphenyl)prop-2-en-1-ol | S(_N)1, S(_N)1' |

| NaOEt, EtOH (strong nucleophile/base) | 1-ethoxy-2-(2-isopropylphenyl)prop-2-ene, 3-ethoxy-2-(2-isopropylphenyl)prop-1-ene, 2-(2-isopropylphenyl)buta-1,3-diene | S(_N)2, S(_N)2', E2 |

| KCN, DMSO (strong nucleophile, aprotic solvent) | 3-cyano-2-(2-isopropylphenyl)prop-1-ene, 1-cyano-2-(2-isopropylphenyl)prop-2-ene | S(_N)2, S(_N)2' |

| t-BuOK, t-BuOH (strong, bulky base) | 2-(2-isopropylphenyl)buta-1,3-diene | E2 |

Addition Reactions Across the Alkene Functionality: Regio- and Stereoselectivity

The alkene moiety in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is predicted by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. In this case, the electron-donating nature of the phenyl ring and the electron-withdrawing nature of the chlorine atom will influence the stability of the carbocation intermediate.

For instance, in the hydrohalogenation with an acid like HBr, the initial protonation is expected to occur at the terminal CH₂ group, leading to a more stable secondary carbocation adjacent to the phenyl ring and the chlorine atom. Subsequent attack by the bromide ion would then yield the corresponding addition product.

Halogenation, such as the addition of Br₂, proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to a trans-dihalide. The regioselectivity of the second bromide attack will be influenced by the electronic and steric factors of the substituents.

Table 2: Predicted Products of Addition Reactions to this compound

| Reagent | Predicted Major Product | Regioselectivity | Stereoselectivity |

| HBr | 2-bromo-2-chloro-1-(2-isopropylphenyl)propane | Markovnikov | Not applicable |

| Br₂ | 1,2-dibromo-2-chloro-3-(2-isopropylphenyl)propane | N/A | Anti-addition |

| H₂O, H₂SO₄ (cat.) | 2-chloro-1-(2-isopropylphenyl)propan-2-ol | Markovnikov | Not applicable |

| BH₃, then H₂O₂, NaOH | 2-chloro-3-(2-isopropylphenyl)propan-1-ol | Anti-Markovnikov | Syn-addition |

Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The regiochemical outcome of such reactions is directed by the existing substituents: the ortho-isopropyl group and the 2-chloro-1-propenyl group attached to the ring. The isopropyl group is an ortho-, para-directing activator, while the 2-chloro-1-propenyl group is expected to be a deactivating group due to the electron-withdrawing nature of the chlorine, likely directing incoming electrophiles to the meta position relative to its point of attachment.

Given that the isopropyl group is an activating group, it will have a dominant directing effect. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the isopropyl group. The position para to the isopropyl group (position 5) is sterically accessible. The other ortho position (position 3) is also a potential site for substitution.

A powerful strategy for the selective functionalization of the phenyl ring is directed ortho-metalation (DoM). uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.org While the isopropyl group itself is not a strong directing group for metalation, it is possible to introduce a directing metalation group (DMG) onto the phenyl ring or to utilize the existing functionality to direct lithiation to a specific ortho position. For instance, if a DMG were introduced at a position meta to the isopropyl group, it could direct lithiation to the position between the two substituents.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(2-isopropyl-4-nitrophenyl)-1-propene and 2-Chloro-3-(2-isopropyl-6-nitrophenyl)-1-propene |

| Bromination | Br₂, FeBr₃ | 2-Chloro-3-(4-bromo-2-isopropylphenyl)-1-propene and 2-Chloro-3-(6-bromo-2-isopropylphenyl)-1-propene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Chloro-3-(4-acetyl-2-isopropylphenyl)-1-propene |

Rearrangement Processes and Pericyclic Transformations Involving the Propene System

The structural framework of this compound is amenable to various rearrangement reactions, particularly those involving cationic intermediates. msu.edu As discussed in the context of S(_N)1 reactions, the formation of an allylic carbocation can lead to allylic rearrangements. spcmc.ac.in

Sigmatropic rearrangements, a class of pericyclic reactions, are also conceivable under thermal or photochemical conditions. wikipedia.orgmeta-synthesis.com For example, a spcmc.ac.inwikipedia.org-sigmatropic shift could potentially lead to the migration of the chlorine atom to the terminal carbon of the propene chain, although this is generally a high-energy process. More complex pericyclic reactions, such as ene reactions or cycloadditions, could be envisioned if the molecule were to react with a suitable partner. msu.edustereoelectronics.org For a pericyclic reaction to occur thermally, it must proceed through a transition state with 4n+2 electrons in a Hückel-type orbital system or 4n electrons in a Möbius-type system. kyushu-u.ac.jp

Exploration of Novel Reaction Pathways and Derivatization Strategies

The diverse reactivity of this compound opens up numerous avenues for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. academicjournals.org The allylic chloride can be displaced by a wide range of nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) could yield an allylic azide, a precursor to amines or triazoles.

The alkene functionality can be exploited in polymerization reactions or in metathesis reactions to construct more complex molecular architectures. Furthermore, the phenyl ring can be functionalized through various cross-coupling reactions, such as Suzuki or Heck couplings, after appropriate modification (e.g., conversion to a boronic ester or halide).

Derivatization strategies could focus on creating libraries of compounds for biological screening. For instance, the synthesis of various ethers, esters, and amines from the parent compound could yield molecules with a range of physicochemical properties and potential biological activities.

Table 4: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product Class |

| Ether Synthesis (Williamson) | R-OH, NaH | Allylic ethers |

| Ester Synthesis | R-COOH, base | Allylic esters |

| Amine Synthesis | R₂NH | Allylic amines |

| Heck Coupling (after conversion to aryl halide) | Alkene, Pd catalyst | Stilbene derivatives |

| Suzuki Coupling (after conversion to aryl boronic ester) | Aryl halide, Pd catalyst | Biaryl derivatives |

Theoretical and Computational Studies on 2 Chloro 3 2 Isopropylphenyl 1 Propene

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-3-(2-isopropylphenyl)-1-propene, these methods can elucidate the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the propene moiety and the electron-rich aromatic ring. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond, given the electronegativity of the chlorine atom. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Lobe Location |

| LUMO | -0.5 | C-Cl (σ*) |

| HOMO | -8.2 | C=C (π) |

| HOMO-1 | -9.5 | Phenyl Ring (π) |

| HOMO-LUMO Gap | 7.7 |

Note: These values are illustrative and would be determined computationally.

The relatively large HOMO-LUMO gap suggests that this compound is moderately stable under standard conditions. The location of the HOMO indicates that the molecule would likely act as a nucleophile at the double bond in reactions with suitable electrophiles. The LUMO's position on the C-Cl bond signifies that this site is the most susceptible to nucleophilic attack, likely leading to substitution or elimination reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.comlibretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

In an MEP map of this compound, the following features would be expected:

Negative Potential (Red/Yellow): Concentrated around the chlorine atom due to its high electronegativity, and to a lesser extent, over the π system of the double bond and the aromatic ring. These regions are prone to attack by electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms and, significantly, on the carbon atom bonded to the chlorine, indicating its electrophilic character.

This visual information complements FMO theory by providing a more intuitive picture of the molecule's reactivity, guiding predictions of site selectivity in chemical reactions.

Conformational Landscape and Energetic Profiling

For this compound, the key rotational degrees of freedom are around the C-C single bond connecting the phenyl ring to the propene unit and the C-C bond of the isopropyl group. Computational methods, such as relaxed potential energy surface scans, can be employed to identify the stable conformers and the transition states that separate them.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Car-Car-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~90° | 0.00 |

| B | ~0° | +3.5 |

| C | ~180° | +5.2 |

Note: Dihedral angle refers to the rotation around the bond connecting the aromatic ring and the propene chain. Energies are illustrative.

The energetic profile would likely show that the most stable conformer minimizes steric hindrance between the bulky isopropyl group and the chloro-substituted propene moiety. This steric clash would be most pronounced when the two groups are eclipsed.

Reaction Mechanism Modeling: Transition State Identification and Energy Barriers

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transient transition states and the calculation of their associated energy barriers (activation energies). This information is vital for understanding reaction kinetics and for predicting the feasibility of different reaction pathways.

For a reaction involving this compound, such as a nucleophilic substitution at the allylic carbon, computational modeling could be used to:

Map the Reaction Coordinate: By systematically changing the distance between the nucleophile and the electrophilic carbon.

Locate the Transition State: Identify the highest energy point along the reaction coordinate.

Calculate the Activation Energy: The energy difference between the reactants and the transition state.

A hypothetical reaction with a nucleophile (Nu⁻) could proceed via an Sₙ2 or Sₙ2' mechanism. Computational modeling would help to determine which pathway is energetically more favorable by comparing the activation barriers for both.

Computational Design of Catalysts and Reaction Conditions for Specific Transformations

Theoretical calculations can be extended to the design of catalysts and the optimization of reaction conditions to achieve specific chemical transformations with high efficiency and selectivity. pnnl.gov For this compound, this could involve:

Catalyst Screening: Virtually screening a library of potential catalysts (e.g., transition metal complexes) for a desired cross-coupling reaction. The binding energy of the substrate to the catalyst and the energy profile of the catalytic cycle can be computed to predict catalytic activity.

Solvent Effects: Modeling the reaction in different solvents to understand how the solvent polarity and coordination affect the reaction pathway and energetics.

Temperature and Pressure Effects: While more complex, computational methods can provide insights into how changes in temperature and pressure might influence reaction outcomes.

By computationally exploring the effects of various catalysts and conditions, researchers can narrow down the most promising experimental parameters, saving time and resources in the laboratory.

Role of 2 Chloro 3 2 Isopropylphenyl 1 Propene As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Integration into Multi-Step Organic Syntheses for Complex Molecules

The molecular structure of 2-Chloro-3-(2-isopropylphenyl)-1-propene makes it a promising candidate for the construction of complex organic molecules. The presence of a reactive allylic chloride and a substituted aromatic ring offers multiple avenues for synthetic transformations.

The allylic chloride is a key functional group that can participate in a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, alcohols, thiols, and cyanides, at the terminal carbon of the propene chain. Furthermore, the double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation, providing further pathways for molecular elaboration.

The 2-isopropylphenyl group, while seemingly a spectator, plays a crucial role in influencing the reactivity of the molecule. The steric bulk of the isopropyl group at the ortho position can direct the approach of reagents, potentially leading to high levels of stereoselectivity in certain reactions. This steric hindrance can also be exploited to stabilize reactive intermediates or to favor specific conformational isomers.

The combination of these features makes this compound a potential precursor for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. For instance, the core structure could be incorporated into larger molecules to introduce a specific lipophilic and sterically demanding fragment, which could be beneficial for modulating biological activity.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Nu: (e.g., R₂NH, RO⁻, RS⁻, CN⁻) | 3-Nu-2-(2-isopropylphenyl)-1-propene |

| Heck Coupling | Aryl or vinyl halide, Pd catalyst, base | Substituted styrene (B11656) derivatives |

| Suzuki Coupling | Aryl or vinyl boronic acid, Pd catalyst, base | Substituted styrene derivatives |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(2-isopropylphenyl)-2-(chloromethyl)oxirane |

| Dihydroxylation | OsO₄, NMO | 2-(2-isopropylphenyl)-2,3-dihydroxy-1-chloropropane |

Potential for Polymer and Oligomer Precursor Development

The vinyl group in this compound suggests its potential as a monomer for the synthesis of polymers and oligomers. The polymerization of this monomer could lead to materials with unique properties conferred by the bulky and lipophilic 2-isopropylphenyl substituent.

Cationic or free-radical polymerization methods could potentially be employed to polymerize the vinyl group. The resulting polymer would feature a polyvinyl backbone with pendant 2-isopropylphenylmethyl chloride groups. The presence of the chloro-substituent on each repeating unit offers a handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups along the polymer chain. This could be used to tune the polymer's solubility, thermal properties, and chemical resistance.

The steric hindrance from the ortho-isopropylphenyl group might influence the polymerization process, potentially leading to polymers with a specific tacticity. This, in turn, would have a significant impact on the macroscopic properties of the resulting material. Furthermore, the bulky side chains would likely result in polymers with high glass transition temperatures and good thermal stability.

Table 2: Hypothetical Polymer Structures from this compound

| Polymerization Method | Repeating Unit Structure | Potential Properties |

| Free Radical Polymerization | -[CH₂-C(CH₂Cl)(C₆H₄-iPr)]n- | High Tg, thermal stability, modifiable |

| Cationic Polymerization | -[CH₂-C(CH₂Cl)(C₆H₄-iPr)]n- | Controlled molecular weight, specific tacticity |

Application in the Development of New Catalytic Systems or Ligands

The structure of this compound also lends itself to the development of novel ligands for catalysis. The allylic chloride can be readily displaced by nucleophilic phosphorus, nitrogen, or sulfur-containing groups to generate a variety of potential ligands.

For example, reaction with a phosphine (B1218219) could yield a phosphonium (B103445) salt, which could then be reduced to a phosphine ligand. The presence of the bulky 2-isopropylphenyl group in close proximity to the coordinating atom could create a unique steric and electronic environment around a metal center. This could be advantageous in asymmetric catalysis, where the ligand's structure plays a critical role in controlling the stereochemical outcome of a reaction.

Furthermore, the vinyl group could be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. This is a key aspect in the development of more sustainable and economically viable catalytic processes.

Sustainability and Green Chemistry Perspectives in its Research and Utilization

The development of catalytic applications for this compound or its derivatives aligns well with the principles of green chemistry. Catalytic processes, by their nature, are more atom-economical and can often be carried out under milder conditions than stoichiometric reactions.

Future research into the synthesis of this compound could focus on developing greener synthetic methods. For example, exploring catalytic C-H activation and functionalization routes could provide more sustainable alternatives to traditional methods that rely on pre-functionalized starting materials.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-3-(2-isopropylphenyl)-1-propene in laboratory settings?

- Methodological Answer : The synthesis can be adapted from analogous compounds like 2-chloro-3-(2-ethylphenyl)-1-propene . Key steps include:

- Allylic Chlorination : React 2-isopropylbenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at 40–60°C.

- Purification : Distillation under reduced pressure (e.g., 0.1–0.5 mmHg) or recrystallization using hexane/ethyl acetate mixtures.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1). Steric hindrance from the isopropyl group may require extended reaction times compared to ethyl analogs.

Q. How can spectroscopic techniques characterize structural features of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the vinyl proton (δ 5.8–6.2 ppm, multiplet), isopropyl methyl groups (δ 1.2–1.4 ppm, doublet), and aromatic protons (δ 7.0–7.5 ppm). Compare with 2-chloro-3-(3,4-dichlorophenyl)-1-propene .

- IR Spectroscopy : Look for C=C stretching (~1640 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 208 (M⁺) with fragmentation patterns indicating loss of Cl (35/37 amu).

Q. What are the primary reaction pathways for this compound in substitution and addition reactions?

- Methodological Answer :

- Nucleophilic Substitution : The chloro group undergoes SN2 displacement with nucleophiles (e.g., NaN₃ in DMF at 80°C). Steric hindrance from the isopropyl group may slow kinetics compared to less bulky analogs .

- Electrophilic Addition : React with HBr in CH₂Cl₂ to form 2-bromo-3-(2-isopropylphenyl)propane. Regioselectivity follows Markovnikov’s rule.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-isopropylphenyl group influence reaction mechanisms?

- Methodological Answer :

- Steric Effects : The bulky isopropyl group reduces accessibility to the chloro substituent, favoring SN1 over SN2 mechanisms in polar protic solvents (e.g., ethanol/water).

- Electronic Effects : The electron-donating isopropyl group stabilizes carbocation intermediates in SN1 pathways, as observed in related styrene derivatives .

- Experimental Validation : Compare kinetic isotope effects (KIE) and Hammett plots with ethyl- or methyl-substituted analogs.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Contradiction Example : Discrepancies in ¹³C NMR chemical shifts for the vinyl carbon (δ 120–130 ppm).

- Resolution : Use 2D NMR (HSQC, HMBC) to confirm connectivity. Computational modeling (DFT at B3LYP/6-31G*) predicts shifts within ±2 ppm accuracy .

- Case Study : For 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, crystallographic data validated NMR assignments .

Q. How can computational chemistry predict synthetic feasibility and regioselectivity?

- Methodological Answer :

- Retrosynthetic Analysis : Use AI tools (e.g., Pistachio or Reaxys models) to prioritize routes with high atom economy (>70%) .

- Regioselectivity Prediction : Calculate Fukui indices for electrophilic/nucleophilic sites using Gaussian. For example, the vinyl carbon (C-1) shows higher electrophilicity (ƒ⁺ = 0.15) than C-2 (ƒ⁺ = 0.08) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.